molecular formula C14H20O9 B1311693 beta-L-Rhamnose tetraacetate

beta-L-Rhamnose tetraacetate

カタログ番号: B1311693
分子量: 332.3 g/mol
InChIキー: QZQMGQQOGJIDKJ-RBHVYLCKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

β-L-Rhamnose tetraacetate, chemically designated as (3R,4R,5S,6S)-6-methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate, is a fully acetylated derivative of L-rhamnose, a 6-deoxyhexose. This compound is synthesized via acetylation of L-rhamnose using acetic anhydride and iodine as a catalyst, yielding a 95.4% product with an α:β anomer ratio of 3:1 . Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.02 (d, J = 1.9 Hz, 1H), 1.25 (d, J = 6.2 Hz, 3H, methyl group).
  • MS (ESI): m/z 355.00 [M + Na]⁺ (calculated for C₁₄H₂₀O₉: 332.11) .
    The tetraacetate group enhances lipophilicity, making it valuable in glycosylation reactions and as a precursor for fluorinated imaging probes .

特性

分子式

C14H20O9

分子量

332.3 g/mol

IUPAC名

[(2S,3S,4R,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13+,14+/m0/s1

InChIキー

QZQMGQQOGJIDKJ-RBHVYLCKSA-N

異性体SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

正規SMILES

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

製品の起源

United States

類似化合物との比較

Key Observations :

  • Synthesis Efficiency: β-L-Rhamnose tetraacetate achieves high yields (95.4%) via straightforward acetylation, outperforming other derivatives like narciclasine tetraacetate, whose synthesis is less documented .
  • Anomer Control: The α:β ratio in β-L-Rhamnose tetraacetate (3:1) contrasts with 1-thio-β-D-glucose tetraacetate, which is stereospecific due to the thio group’s electron-withdrawing effects .

Key Observations :

  • Acetylation Effects: While β-L-Rhamnose and β-phenylethyl glucoside tetraacetates retain or enhance bioactivity, CUR/THC tetraacetates lose antiallergic potency due to blocked phenolic groups critical for target interactions .
  • Therapeutic Scope: Narciclasine tetraacetate’s anti-invasive action highlights its niche in oncology, whereas 1-thio-β-D-glucose tetraacetate serves non-therapeutic roles in bio-imaging .
Physicochemical and Stability Profiles
Compound Solubility Stability Notes Reference
β-L-Rhamnose tetraacetate Lipophilic (CH₂Cl₂ soluble) Stable under anhydrous conditions
Dirhodium(II) tetraacetate Aqueous instability Breaks into Rh³⁺/acetate in vivo
Gd-DOTA High aqueous solubility Stable MRI contrast agent
CUR tetraacetate Low water solubility Reduced membrane permeability

Key Observations :

  • Metal vs. Organic Tetraacetates: Dirhodium(II) tetraacetate decomposes rapidly in biological systems, unlike organic derivatives (e.g., β-L-Rhamnose tetraacetate), which remain intact for functional applications .
  • Solubility Trade-offs : Acetylation reduces water solubility (e.g., CUR tetraacetate) but improves compatibility with organic solvents for synthetic modifications .
Spectral and Analytical Data
Compound IR (cm⁻¹) ¹³C NMR (Key Peaks) Reference
β-L-Rhamnose tetraacetate Not reported δ 20–22 (acetyl CH₃), 100–105 (anomeric C)
Generic tetraacetate 2959 (CH₃ asym), 2874 (CH₃ sym) δ 170–175 (C=O), 60–80 (pyranose C)

Key Observations :

  • IR Signatures: Methyl stretching in β-L-Rhamnose tetraacetate aligns with other tetraacetates (e.g., 2959 cm⁻¹ for CH₃ asymmetric stretch) .
  • NMR Trends : Acetyl carbonyls resonate near δ 170–175 in most tetraacetates, confirming consistent electronic environments .

Q & A

Basic Research Questions

Q. What established synthetic methodologies exist for beta-L-Rhamnose tetraacetate, and what are their critical optimization parameters?

  • Beta-L-Rhamnose tetraacetate is synthesized via regioselective acetylation of L-rhamnose using acetic anhydride under controlled conditions. Key parameters include reaction temperature (typically 0–25°C), stoichiometric ratios of acetylating agents, and purification via column chromatography using gradients of ethyl acetate/hexane . Optimization requires monitoring reaction progress by TLC and adjusting catalyst (e.g., pyridine) concentrations to minimize side products. Yield improvements (>75%) are achieved by recrystallization from ethanol or methanol .

Q. How can researchers validate the purity and structural integrity of beta-L-Rhamnose tetraacetate?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm acetylation patterns. For example, acetyl methyl protons appear as singlets at δ 2.0–2.1 ppm, while anomeric protons resonate between δ 5.0–5.5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210 nm) using a C18 column and isocratic elution (acetonitrile/water) ensures >95% purity .
  • Mass Spectrometry: ESI-MS (positive mode) confirms molecular ion peaks at m/z 318.28 (C₁₃H₁₈O₉) .

Advanced Research Questions

Q. What experimental strategies address contradictions between in vitro cytotoxicity and in vivo biocompatibility data for beta-L-Rhamnose tetraacetate?

  • In vitro cytotoxicity (e.g., IC₅₀ values in HeLa cells) may not correlate with in vivo safety due to metabolic detoxification pathways. To resolve discrepancies:

  • Pharmacokinetic Profiling: Track systemic absorption and metabolite formation (e.g., deacetylated products) using LC-MS/MS in rodent models .
  • Tissue-Specific Toxicity Assays: Compare cytotoxicity in primary cell lines (e.g., hepatocytes vs. fibroblasts) to identify organ-specific risks .
  • Dose-Escalation Studies: Establish maximum tolerated doses (MTDs) in vivo to refine safe concentration ranges for therapeutic applications .

Q. How can beta-L-Rhamnose tetraacetate serve as a chiral building block in glycoconjugate synthesis?

  • The compound’s acetyl groups protect hydroxyl moieties, enabling selective glycosylation. For example:

  • Glycosyl Donor Preparation: Activate the anomeric position with Lewis acids (e.g., BF₃·Et₂O) to form trichloroacetimidate intermediates .
  • Solid-Phase Synthesis: Immobilize beta-L-Rhamnose tetraacetate on resin to assemble O-antigen polysaccharides (e.g., Halomonas ventosae RU5S2EL repeating units) .
  • Enzymatic Glycosylation: Use glycosyltransferases (e.g., LgtB) to attach rhamnose residues to acceptors like lipid A for vaccine development .

Q. What experimental designs are recommended to study beta-L-Rhamnose tetraacetate’s role in modulating glycosylation-dependent pathways?

  • Enzyme Inhibition Assays: Screen for interactions with glycosyltransferases (e.g., α1-3 rhamnosyltransferases) using fluorescence polarization or SPR .
  • RNA Folding Studies: Incorporate the compound into RNA probes via phosphoramidite chemistry to assess its impact on ribozyme stability .
  • CRISPR-Cas9 Knockout Models: Generate cell lines lacking specific glycosylation enzymes to isolate beta-L-Rhamnose tetraacetate’s mechanistic contributions .

Q. How can researchers design combinatorial studies to evaluate synergistic effects between beta-L-Rhamnose tetraacetate and anticancer agents?

  • Isobologram Analysis: Determine combination indices (CI) for beta-L-Rhamnose tetraacetate with doxorubicin or paclitaxel using Chou-Talalay methodology .
  • Transcriptomic Profiling: Perform RNA-seq on treated cancer cells to identify pathways (e.g., apoptosis, autophagy) enhanced by the compound .
  • In Vivo Xenograft Models: Co-administer the compound with chemotherapeutics and monitor tumor regression rates via bioluminescence imaging .

Methodological Considerations

Q. What analytical techniques are critical for distinguishing beta-L-Rhamnose tetraacetate from its stereoisomers or degradation products?

  • Chiral HPLC: Use a Chiralpak IA-3 column with n-hexane/isopropanol (85:15) to resolve L- and D-rhamnose derivatives .
  • Circular Dichroism (CD): Compare CD spectra at 200–250 nm; beta-L-Rhamnose tetraacetate exhibits a distinct negative Cotton effect at 210 nm .
  • Stability Testing: Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring identify hydrolytic byproducts (e.g., monoacetylated forms) .

Q. How can researchers optimize the scalability of beta-L-Rhamnose tetraacetate synthesis for preclinical studies?

  • Flow Chemistry: Implement continuous acetylation reactors to enhance reproducibility and reduce reaction times .
  • Green Chemistry Approaches: Replace pyridine with biodegradable catalysts (e.g., DMAP) in acetonitrile/water biphasic systems .
  • Quality-by-Design (QbD): Use DOE software (e.g., JMP) to model critical process parameters (CPPs) like stirring rate and solvent polarity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。